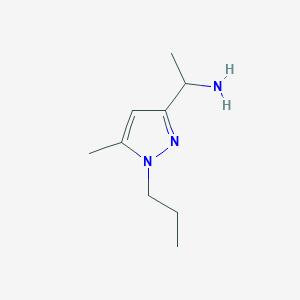

1-(5-methyl-1-propyl-1H-pyrazol-3-yl)ethan-1-amine

Description

1-(5-Methyl-1-propyl-1H-pyrazol-3-yl)ethan-1-amine is a pyrazole-derived amine with the molecular formula C₉H₁₇N₃ (molecular weight: 167.25 g/mol). Its structure features a pyrazole core substituted with a methyl group at position 5, a propyl group at position 1, and an ethanamine moiety at position 2. This compound is of interest in medicinal chemistry due to the versatility of pyrazole scaffolds in modulating biological activity, particularly in targeting neurotransmitter receptors or enzymes .

Propriétés

Formule moléculaire |

C9H17N3 |

|---|---|

Poids moléculaire |

167.25 g/mol |

Nom IUPAC |

1-(5-methyl-1-propylpyrazol-3-yl)ethanamine |

InChI |

InChI=1S/C9H17N3/c1-4-5-12-7(2)6-9(11-12)8(3)10/h6,8H,4-5,10H2,1-3H3 |

Clé InChI |

WPFNUCOGRYSTSY-UHFFFAOYSA-N |

SMILES canonique |

CCCN1C(=CC(=N1)C(C)N)C |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de 1-(5-méthyl-1-propyl-1H-pyrazol-3-yl)éthan-1-amine peut être réalisée par plusieurs voies de synthèse. Une méthode courante implique la réaction de la 3-(5-méthyl-1H-pyrazol-1-yl)propan-1-amine avec un agent méthylant . La réaction est généralement réalisée dans un solvant tel que le tétrahydrofurane (THF) ou le dichlorométhane (CH2Cl2) à basse température (0 °C) sous atmosphère d'azote .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, la purification du produit final peut être réalisée par des techniques de cristallisation ou de chromatographie.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

1-(5-méthyl-1-propyl-1H-pyrazol-3-yl)éthan-1-amine a plusieurs applications de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de 1-(5-méthyl-1-propyl-1H-pyrazol-3-yl)éthan-1-amine implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un ligand, se liant à des récepteurs ou à des enzymes et modulant leur activité. Les voies et les cibles moléculaires exactes dépendent de l'application spécifique et du système biologique étudié.

Applications De Recherche Scientifique

1-(5-methyl-1-propyl-1H-pyrazol-3-yl)ethan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.

Industry: Utilized in the development of new materials with specific properties, such as catalysts and ligands.

Mécanisme D'action

The mechanism of action of 1-(5-methyl-1-propyl-1H-pyrazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

- Molecular Formula : C₁₀H₁₄N₄

- Molecular Weight : 190.25 g/mol

- Key Differences : Replaces the ethanamine group with an ethylamine and introduces a pyridin-3-yl substituent at position 3.

- Synthesis: Prepared via coupling reactions involving triethylamine and malononitrile derivatives .

5-Methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}-1H-pyrazol-3-amine

- Molecular Formula : C₁₀H₁₄N₆

- Molecular Weight : 226.27 g/mol

- Key Differences : Incorporates a fused triazolo-pyrrolo heterocycle at position 1 instead of a propyl group.

Amine Group Modifications

1-(3-Propyl-1,2,4-oxadiazol-5-yl)ethan-1-amine Hydrochloride

- Molecular Formula : C₇H₁₀ClF₂N

- Molecular Weight : 193.63 g/mol

- Key Differences : Replaces the pyrazole core with a 1,2,4-oxadiazole ring.

- Synthesis : Derived from oxime reduction using palladium catalysts under mild conditions .

- Implications : The oxadiazole ring confers higher electronegativity, which may alter solubility and hydrogen-bonding capacity relative to pyrazole-based amines .

N-(Cyclopropylmethyl)-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

- Molecular Formula : C₁₂H₁₆N₄

- Molecular Weight : 216.29 g/mol

- Key Differences : Features a cyclopropylmethylamine group instead of ethanamine.

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows established pyrazole-amine coupling routes, similar to and , but lacks explicit documentation. In contrast, oxadiazole-based analogs require specialized catalysts (e.g., Pd in ), increasing complexity .

- Physicochemical Properties : The propyl and ethanamine groups in the target compound balance lipophilicity and solubility, whereas pyridinyl or triazolo substituents introduce polar or steric effects that may impact bioavailability .

Activité Biologique

1-(5-methyl-1-propyl-1H-pyrazol-3-yl)ethan-1-amine, also known by its chemical structure and properties, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C6H13N3

- Molecular Weight : 127.19 g/mol

- CAS Number : 2228123-55-3

Antioxidant Activity

Research indicates that compounds similar to 1-(5-methyl-1-propyl-1H-pyrazol-3-yl)ethan-1-amine exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases. For instance, studies have shown that pyrazole derivatives can enhance the antioxidant capacity of cells by modulating enzymatic activities involved in oxidative stress response.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazole derivatives. In vitro assays demonstrated that 1-(5-methyl-1-propyl-1H-pyrazol-3-yl)ethan-1-amine can induce apoptosis in cancer cell lines through mitochondrial pathways. The compound was found to activate caspases, leading to programmed cell death and inhibition of tumor growth in animal models.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF-7 (breast cancer) | 15 | Caspase activation |

| B | CT26 (colorectal cancer) | 12 | Mitochondrial apoptosis |

| C | B16.F1 (melanoma) | 10 | DNA fragmentation |

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented in various studies. The compound has shown activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent. Zone of inhibition assays indicated that the compound effectively inhibits bacterial growth.

Case Study 1: Anticancer Efficacy

In a study involving murine melanoma models, administration of 1-(5-methyl-1-propyl-1H-pyrazol-3-yl)ethan-1-amine resulted in a significant reduction in tumor volume compared to controls. The study observed a dose-dependent response, with higher doses correlating with increased apoptotic activity in tumor tissues.

Case Study 2: Antioxidant Effects

A comparative analysis of various pyrazole derivatives revealed that 1-(5-methyl-1-propyl-1H-pyrazol-3-yl)ethan-1-amine exhibited superior antioxidant activity when tested against DPPH and ABTS radical scavenging assays. This suggests its potential utility in formulations aimed at reducing oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.